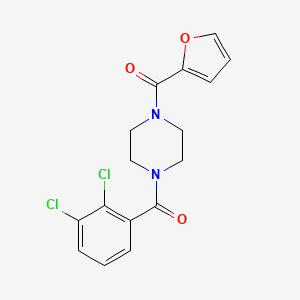![molecular formula C17H22N2O2 B4683433 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4683433.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline
Overview
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline, also known as PACMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. PACMI is a synthetic compound that belongs to the class of indoline derivatives, which have been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the proliferation of cancer cells. This compound has also been found to have antioxidant activity, which helps to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline for lab experiments is its high purity and stability, which makes it easy to handle and store. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline. One area of interest is the development of new drugs based on the structure of this compound, which could have improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Finally, there is also potential for research on the use of this compound as a diagnostic tool for oxidative stress-related diseases.
Scientific Research Applications
1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been found to have potent antioxidant activity, which makes it a promising candidate for the development of new drugs to treat oxidative stress-related diseases.
properties
IUPAC Name |
1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15-5-3-4-6-16(15)19(12)17(21)14-7-9-18(10-8-14)13(2)20/h3-6,12,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFXTOUPGMUJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-ethoxy-4-hydroxy-5-iodophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683353.png)
![2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4683357.png)
![ethyl 2-{[2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4683373.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4683402.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4683405.png)
![1-ethyl-N-(2-furylmethyl)-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4683411.png)
![3-methoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4683417.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4683418.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4683422.png)
![N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4683440.png)
![2-(butylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683448.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4683450.png)
![5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4683451.png)